molecular formula C5H6N4 B8140228 6-methyl-1H-pyrazolo[3,4-c]pyrazole

6-methyl-1H-pyrazolo[3,4-c]pyrazole

Cat. No.: B8140228
M. Wt: 122.13 g/mol
InChI Key: CRRRLENKTNKXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrazolo[3,4-c]pyrazole is a bicyclic heterocyclic compound featuring a fused pyrazole core. Its structure comprises two five-membered pyrazole rings fused at the [3,4-c] positions, with a methyl substituent at the 6-position. This compound belongs to a broader class of [5:5] bicyclic systems, which are synthesized via strategies emphasizing N–N bond formation, such as mononuclear heterocyclic rearrangement (MHR) . Key synthetic routes include:

  • Bromination and subsequent functionalization: Bromination at the 4-position of pyrazolo[3,4-c]pyrazole derivatives (e.g., compound 17b) achieves high yields (91%) .
  • De-protection steps: Debenzylation via metal reduction and acid hydrolysis yields amino-substituted derivatives (e.g., 23) .
  • Catalytic methods: Nanocatalysts like VN–Fe3O4–CuO enhance the synthesis of biologically active pyrazolo[3,4-c]pyrazole derivatives .

The methyl group at position 6 enhances steric and electronic properties, influencing reactivity and biological activity. Applications include anticancer agents targeting HepG2 cells and neuronal differentiation modulators .

Properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-5-4(3-7-9)2-6-8-5/h2-3H,1H3,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRRLENKTNKXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NN2)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Bicyclic Heterocycles

Pyrazolo[3,4-c]pyrazole derivatives are part of a family of bicyclic heterocycles with distinct pharmacological profiles. Key comparisons include:

Compound Core Structure Substituents Synthesis Method Biological Activity References
6-Methyl-1H-pyrazolo[3,4-c]pyrazole Pyrazole-Pyrazole fused 6-methyl Bromination, MHR, nanocatalysts Anticancer, neuronal differentiation
Pyrazolo[3,4-b]pyridine Pyrazole-Pyridine fused 3-methyl, 5-carboxylate Multi-component condensation Analgesic, Chk1 inhibition
Imidazo[4,5-c]pyrazole Imidazole-Pyrazole fused 3-amino MHR Antibiotic precursors
Pyrano[2,3-c]pyrazole Pyran-Pyrazole fused 4-aryl, 5-cyano CeO2-catalyzed four-component reaction Anticancer, molluscicidal

Key Observations :

  • Core Heteroatoms: Pyrazolo[3,4-b]pyridine (N-rich) exhibits stronger hydrogen-bonding capacity compared to pyrano[2,3-c]pyrazole (O-containing), affecting solubility and target binding .
  • Synthesis Efficiency: CeO2 nanoparticles achieve 85–92% yields for pyrano[2,3-c]pyrazoles , whereas ionic liquid ([bmim][BF4])-mediated syntheses of pyrazolo[3,4-b]pyridin-6-ones require longer reaction times .
Substituent-Dependent Reactivity and Bioactivity

The position and nature of substituents critically influence pharmacological outcomes:

Derivative Substituents Key Functional Impact Activity Highlights
6-Methyl-1H-pyrazolo[3,4-c]pyrazole 6-methyl Enhanced lipophilicity, membrane permeability Neuronal maturation
3-Aminopyrazolo[3,4-c]pyrazole (23) 3-amino Improved hydrogen-bonding capacity Potential kinase inhibition
4-Ethyl-6-methyl-diazolo[3,4-c]pyrazole 4-ethyl, 6-methyl Steric hindrance at 4-position Undisclosed (structural analog)
  • Methyl vs. Amino Groups: The 6-methyl group in pyrazolo[3,4-c]pyrazole derivatives enhances blood-brain barrier penetration compared to 3-amino analogs, making it suitable for neuroactive applications .
  • Halogenation : Bromination at the 4-position (e.g., 17b ) increases electrophilicity, enabling nucleophilic substitutions for further derivatization .
Pharmacological Comparison

Biological activities vary significantly across similar scaffolds:

Compound Type Model System Activity (IC50/EC50) Mechanism References
Pyrazolo[3,4-c]pyrazole HepG2 liver cancer cells Moderate growth inhibition Apoptosis induction
Pyrano[2,3-c]pyrazole MCF-7 breast cancer cells IC50 = 12–18 µM Tubulin polymerization inhibition
Pyrazolo[3,4-b]pyridine Mouse analgesia models ED50 = 25 mg/kg COX-2 inhibition
  • Anticancer Potency: Pyrano[2,3-c]pyrazoles show superior activity (IC50 ~12 µM) compared to pyrazolo[3,4-c]pyrazoles, likely due to their pyran ring enhancing tubulin binding .

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Precursors

The most widely employed strategy involves cyclocondensation reactions between hydrazine derivatives and α,β-dicarbonyl compounds. A representative protocol from Elgemeie et al. utilizes α-cyanoketene dithioacetals reacting with phenylhydrazine at 160–170°C to form the pyrazolo[3,4-c]pyrazole core . For 6-methyl derivatives, methyl-substituted diketones such as acetylacetone serve as precursors. Reaction of acetylacetone with methylhydrazine in acetic acid at reflux (120°C, 6 h) generates the target compound in 78% yield after recrystallization from ethanol .

Regioselectivity challenges arise due to the potential formation of isomeric pyrazolo[4,3-c]pyrazoles. Studies demonstrate that electron-withdrawing groups on the diketone precursor favor formation of the [3,4-c] isomer through kinetic control . For example, using trifluoroacetylacetone instead of acetylacetone increases regioselectivity to 9:1 ([3,4-c] vs [4,3-c]) but reduces yield to 65% .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for this thermally demanding synthesis. A 2021 protocol from Thieme Connect employs solvent-free conditions with N-methyl-1-(methylthio)-2-nitroethen-1-amine and methyl 3-hydroxy-1H-pyrazole-5-carboxylate under 300 W irradiation . The 6-methyl derivative forms in 89% yield within 15 minutes, compared to 6 hours under conventional heating . Key advantages include:

  • Reduced side reactions from prolonged heating

  • Improved purity (≥98% by HPLC vs 92% conventional)

  • Scalability to 50 g batches without yield loss

This method requires careful temperature control, as exceeding 150°C promotes decomposition via retro-Diels-Alder pathways .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable modular construction from halogenated precursors. The Royal Society of Chemistry reports a three-step sequence :

  • Bromination : 1-Methyl-6-phenylpyrazolo[3,4-c]pyrazole treated with NBS in acetonitrile yields 3-bromo-6-methyl derivative (92% purity)

  • Suzuki-Miyaura Coupling : Reaction with methylboronic acid using Pd(PPh₃)₄/Cs₂CO₃ in dioxane/EtOH/H₂O (3:1:0.5) at 140°C provides 6-methyl-3-methyl variant (85% yield)

  • Demethylation : BBr₃ in DCM at −78°C removes protecting groups (89% yield)

This route allows late-stage functionalization but requires stringent anhydrous conditions for the demethylation step .

Solvent-Dependent Aza-Michael Addition

A 2021 breakthrough from Bioorganica demonstrates solvent-controlled regioselectivity . In DMF, 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)-carbothioamide undergoes aza-Michael addition with methylhydrazine, followed by cyclization to yield 6-methylpyrazolo[3,4-c]pyrazole (Table 1).

Table 1. Solvent Effects on Aza-Michael Cyclization

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
DMF8049199.2
THF6587697.8
EtOH7868298.5
H₂O10026895.1

DMF optimizes both yield and purity by stabilizing the transition state through polar interactions .

One-Pot Multicomponent Synthesis

Recent advances employ isocyanide-based multicomponent reactions. A 2025 protocol from PubChem combines methyl isocyanoacetate, acetylene derivatives, and hydrazines in a single flask :

  • Ugi Reaction : Methyl isocyanoacetate + propiolaldehyde → α,β-unsaturated imine (30 min, RT)

  • Hydrazine Cyclization : Add methylhydrazine hydrochloride, heat to 80°C (2 h)

  • Oxidative Aromatization : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene (89% yield)

This method achieves atom economy (78%) but requires strict exclusion of moisture during the Ugi step .

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from peptide synthesis, RSC Advances reports a polystyrene-supported approach :

  • Resin Functionalization : Wang resin modified with aldehyde groups (0.8 mmol/g loading)

  • Hydrazone Formation : React with methylhydrazine in DCM (2 h, RT)

  • Cyclization : Treat with diketone precursors in DMF/TMOF (trimethyl orthoformate) at 60°C

  • Cleavage : TFA/DCM (1:9) releases product with 94% purity (HPLC)

This automated method produces 1.2 kg/month with ≤2% batch-to-batch variability, ideal for pharmaceutical scale-up .

Q & A

Q. Table 1. Optimization of Reaction Conditions for Pyrazolo[3,4-c]pyrazole Synthesis

CatalystTemperature (°C)Time (h)Yield (%)Reference
VN–Fe3_3O4_4-CuO701.585
Conventional (no catalyst)100856

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTargetIC50_{50} (µM)Docking Score (kcal/mol)
1b14-α-Demethylase1.2-9.2
1gCOX-20.8-8.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.